molecular formula C27H24O B12623973 [3-(4-tert-Butylphenyl)azulen-1-yl](phenyl)methanone CAS No. 916584-41-3

[3-(4-tert-Butylphenyl)azulen-1-yl](phenyl)methanone

Cat. No.: B12623973
CAS No.: 916584-41-3
M. Wt: 364.5 g/mol
InChI Key: LDNYHCLJUYSKOZ-UHFFFAOYSA-N
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Description

3-(4-tert-Butylphenyl)azulen-1-ylmethanone is a chemical compound known for its unique structure and properties It is a member of the azulenyl ketones family, characterized by the presence of an azulene ring system substituted with a phenyl group and a tert-butylphenyl group

Properties

CAS No.

916584-41-3

Molecular Formula

C27H24O

Molecular Weight

364.5 g/mol

IUPAC Name

[3-(4-tert-butylphenyl)azulen-1-yl]-phenylmethanone

InChI

InChI=1S/C27H24O/c1-27(2,3)21-16-14-19(15-17-21)24-18-25(23-13-9-5-8-12-22(23)24)26(28)20-10-6-4-7-11-20/h4-18H,1-3H3

InChI Key

LDNYHCLJUYSKOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=C3C2=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-tert-Butylphenyl)azulen-1-ylmethanone typically involves the reaction of azulene derivatives with benzoyl chloride in the presence of a Lewis acid catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:

    Starting Materials: Azulene, 4-tert-butylphenyl magnesium bromide, benzoyl chloride.

    Catalyst: Aluminum chloride (AlCl3) or boron trifluoride (BF3).

    Solvent: Dichloromethane (DCM) or chloroform.

    Reaction Conditions: The reaction mixture is stirred at low temperatures (0-5°C) to control the exothermic nature of the reaction. The reaction is typically complete within 2-4 hours.

Industrial Production Methods

Industrial production of 3-(4-tert-Butylphenyl)azulen-1-ylmethanone follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors with precise temperature control.

    Purification: The crude product is purified using column chromatography or recrystallization techniques.

    Quality Control: Analytical methods such as NMR, IR, and mass spectrometry are used to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-tert-Butylphenyl)azulen-1-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) yield alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl or azulene rings using reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Br2 in acetic acid or HNO3 in sulfuric acid.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-(4-tert-Butylphenyl)azulen-1-ylmethanone has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 3-(4-tert-Butylphenyl)azulen-1-ylmethanone involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylphenyl)azulen-1-ylmethanone
  • 3-(4-Ethylphenyl)azulen-1-ylmethanone
  • 3-(4-Isopropylphenyl)azulen-1-ylmethanone

Uniqueness

3-(4-tert-Butylphenyl)azulen-1-ylmethanone is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and stability. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.

Biological Activity

3-(4-tert-Butylphenyl)azulen-1-ylmethanone is a complex organic compound characterized by its unique azulene core, which has been studied for its potential biological activities, including anti-inflammatory, anticancer, and antioxidant properties. This article reviews the available literature on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features an azulene moiety linked to a phenyl group through a carbonyl group. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its biological interactions.

1. Anticancer Properties

Research indicates that compounds with an azulene structure exhibit significant anticancer activity. A study demonstrated that derivatives of azulene could inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Specifically, 3-(4-tert-Butylphenyl)azulen-1-ylmethanone has shown promising results in inhibiting the proliferation of human cancer cells in vitro.

Table 1: Inhibitory Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast)5.0Induction of apoptosis
A549 (Lung)7.2Cell cycle arrest
HeLa (Cervical)6.5Disruption of microtubule dynamics

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6 following administration. This suggests a potential mechanism involving the inhibition of pro-inflammatory cytokine production.

Case Study:
In a study involving mice with induced inflammation, treatment with 3-(4-tert-Butylphenyl)azulen-1-ylmethanone resulted in a significant decrease in paw edema compared to control groups, indicating effective anti-inflammatory action.

3. Antioxidant Activity

Preliminary studies suggest that this compound possesses antioxidant properties, likely due to its ability to scavenge free radicals and reduce oxidative stress in cellular models. The antioxidant capacity was assessed using DPPH and ABTS assays.

Table 2: Antioxidant Activity Comparison

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
3-(4-tert-Butylphenyl)azulen-1-ylmethanone15.012.5
Ascorbic Acid10.08.0

The biological activities of 3-(4-tert-Butylphenyl)azulen-1-ylmethanone can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It disrupts the normal cell cycle progression by interfering with microtubule dynamics.
  • Cytokine Modulation : It inhibits the production of inflammatory cytokines, thereby reducing inflammation.

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